molecular formula C17H24N2O B184758 Dimethisoquin CAS No. 86-80-6

Dimethisoquin

Cat. No.: B184758
CAS No.: 86-80-6
M. Wt: 272.4 g/mol
InChI Key: XNMYNYSCEJBRPZ-UHFFFAOYSA-N
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Description

It is known for its ability to inhibit nicotinic acetylcholine receptors, particularly the alpha4/beta4 and alpha4/beta2 subtypes . This compound is utilized in various medical and industrial applications due to its anesthetic properties.

Chemical Reactions Analysis

Dimethisoquin undergoes various chemical reactions, including:

Common reagents used in these reactions include catalytic hydrogenation agents, strong acids like phosphorus oxychloride, and bases such as sodium hydroxide . The major products formed from these reactions are isoquinoline derivatives and substituted amines .

Comparison with Similar Compounds

Dimethisoquin is similar to other local anesthetics such as Lidocaine and Benzocaine. it is unique in its specific inhibition of nicotinic acetylcholine receptors, which is not a common feature among other local anesthetics . Similar compounds include:

    Lidocaine: Another local anesthetic used for its numbing effects.

    Benzocaine: A topical anesthetic used to relieve pain and itching.

    Procaine: An anesthetic used in dental procedures.

This compound’s unique inhibition of specific nicotinic acetylcholine receptors sets it apart from these other compounds .

Properties

IUPAC Name

2-(3-butylisoquinolin-1-yl)oxy-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-4-5-9-15-13-14-8-6-7-10-16(14)17(18-15)20-12-11-19(2)3/h6-8,10,13H,4-5,9,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMYNYSCEJBRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=CC=CC=C2C(=N1)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2773-92-4 (hydrochloride)
Record name Quinisocaine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086806
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DSSTOX Substance ID

DTXSID8048525
Record name Dimethisoquin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86-80-6
Record name Quinisocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Quinisocaine [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinisocaine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13683
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Record name Dimethisoquin
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Record name Dimethisoquin
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Record name Quinisocaine
Source European Chemicals Agency (ECHA)
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Record name DIMETHISOQUIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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